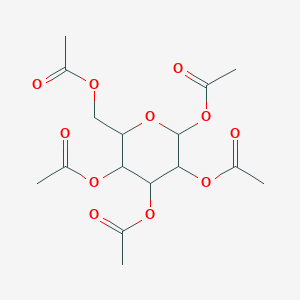

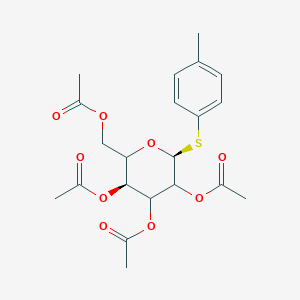

alpha-D-Glucopyranose, pentaacetate

描述

Alpha-D-Glucopyranose, pentaacetate: is a derivative of glucose, specifically an acetylated form of alpha-D-glucopyranose. It is known for its chemical formula C16H22O11 and a molecular weight of 390.34 g/mol . This compound is widely used in organic synthesis and serves as a model compound for studying the stereochemistry of carbohydrates .

作用机制

Target of Action

Alpha-D-Glucopyranose, pentaacetate, also known as 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, is an acetylated sugar It has been suggested that it may have a functional aspect of insulinotropic action by stimulating proinsulin biosynthesis .

Mode of Action

Its insulinotropic action suggests that it might interact with insulin receptors or other components of the insulin signaling pathway to stimulate the biosynthesis of proinsulin .

Biochemical Pathways

Given its potential insulinotropic action, it may influence the insulin signaling pathway, which plays a crucial role in glucose metabolism .

Result of Action

Its potential insulinotropic action suggests that it may enhance the biosynthesis of proinsulin, thereby potentially influencing glucose metabolism .

准备方法

Synthetic Routes and Reaction Conditions: Alpha-D-Glucopyranose, pentaacetate can be synthesized through the acetylation of alpha-D-glucose. The process involves the reaction of alpha-D-glucose with acetic anhydride in the presence of a catalyst such as sodium acetate . The reaction is typically carried out under reflux conditions, ensuring complete acetylation of the hydroxyl groups on the glucose molecule .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

化学反应分析

Types of Reactions: Alpha-D-Glucopyranose, pentaacetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield alpha-D-glucose and acetic acid.

Oxidation: It can be oxidized to form glucuronic acid derivatives.

Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Typically involves acidic or basic conditions, using reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents like hydrazine or hydroxylamine can be used for substitution reactions.

Major Products Formed:

Hydrolysis: Alpha-D-glucose and acetic acid.

Oxidation: Glucuronic acid derivatives.

Substitution: Various substituted glucose derivatives depending on the reagent used.

科学研究应用

Alpha-D-Glucopyranose, pentaacetate has several applications in scientific research:

相似化合物的比较

- Beta-D-Glucopyranose, pentaacetate

- Alpha-D-Galactopyranose, pentaacetate

- Beta-D-Galactopyranose, pentaacetate

Comparison: Alpha-D-Glucopyranose, pentaacetate is unique due to its specific stereochemistry and the stability of its acetyl groups. Compared to its beta counterpart, it exhibits different reactivity and stability under various conditions. The galactopyranose derivatives, while similar in structure, have different spatial arrangements of hydroxyl groups, leading to distinct chemical behaviors .

属性

IUPAC Name |

(3,4,5,6-tetraacetyloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-68-2, 4163-60-4, 4026-35-1, 604-69-3, 4163-65-9 | |

| Record name | Glucopyranose, .alpha.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Galactopyranose, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mannopyranose, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 604-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mannopyranose, .alpha.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glucopyranose, .alpha.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Galactopyranose, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q1: What is the significance of the improved preparation method for α-D-Glucopyranose pentaacetate described in the research paper?

A1: The research paper focuses on an improved method for preparing α-D-Glucopyranose pentaacetate []. While it doesn't delve into the specific applications of the compound itself, having an efficient and scalable synthesis method is crucial for various research endeavors. This improved preparation method likely offers advantages in terms of yield, purity, cost-effectiveness, or environmental impact compared to previous methods. This is important because α-D-Glucopyranose pentaacetate serves as a versatile starting material for synthesizing other carbohydrate derivatives with potential applications in diverse fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)

![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)